3-Bromo-1,1-dimethylcyclopentane
Overview
Description
3-Bromo-1,1-dimethylcyclopentane: is an organic compound belonging to the class of cycloalkanes It consists of a cyclopentane ring substituted with a bromine atom at the third carbon and two methyl groups at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of 1,1-dimethylcyclopentane: One common method involves the bromination of 1,1-dimethylcyclopentane using bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the third carbon position.
Grignard Reaction: Another method involves the reaction of 1,1-dimethylcyclopentylmagnesium bromide with bromine. This reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to yield 3-Bromo-1,1-dimethylcyclopentane.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-1,1-dimethylcyclopentane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions typically occur under basic conditions.
Elimination Reactions: Under certain conditions, such as heating with a strong base like potassium tert-butoxide, this compound can undergo elimination reactions to form alkenes. For example, the elimination of hydrogen bromide can lead to the formation of 1,1-dimethylcyclopentene.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the bromine atom is replaced by an oxygen-containing functional group. For instance, treatment with a strong oxidizing agent like potassium permanganate can yield 3-hydroxy-1,1-dimethylcyclopentane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), or ammonia (NH₃) in polar solvents like water or methanol.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: 3-Hydroxy-1,1-dimethylcyclopentane, 3-Methoxy-1,1-dimethylcyclopentane.
Elimination: 1,1-Dimethylcyclopentene.
Oxidation: 3-Hydroxy-1,1-dimethylcyclopentane.
Scientific Research Applications
Chemistry: 3-Bromo-1,1-dimethylcyclopentane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its bromine atom can be replaced with radioactive isotopes for use in radiolabeling studies.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-dimethylcyclopentane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates undergo various transformations, leading to the formation of different products. The bromine atom in the compound acts as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds and functional groups.
Comparison with Similar Compounds
1-Bromo-3,3-dimethylcyclopentane: Similar in structure but with different substitution patterns, leading to different reactivity and properties.
3-Bromo-1,1-dimethylcyclohexane: A six-membered ring analog with different steric and electronic effects.
3-Chloro-1,1-dimethylcyclopentane: Similar structure with chlorine instead of bromine, resulting in different reactivity due to the difference in halogen properties.
Uniqueness: 3-Bromo-1,1-dimethylcyclopentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the third carbon and the two methyl groups at the first carbon creates a unique steric and electronic environment, influencing its behavior in chemical reactions and applications.
Properties
IUPAC Name |
3-bromo-1,1-dimethylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(2)4-3-6(8)5-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLKAPWWSRNTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.